N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridinyl group, a carboxamide group, and dimethylphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridinyl group and the carboxamide functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to monitor the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide include other quinoline derivatives with different substituents. Examples include:
- 2-(pyridin-3-yl)quinoline-4-carboxamide
- 6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(2,5-dimethylphenyl)quinoline-4-carboxamide
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-6-methyl-2-(pyridin-3-yl)
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-7-9-21-19(11-15)20(13-23(26-21)18-5-4-10-25-14-18)24(28)27-22-12-16(2)6-8-17(22)3/h4-14H,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFQAHKBBOWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CC(=C3)C)C)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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